AL-272

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

27471-95-0 |

|---|---|

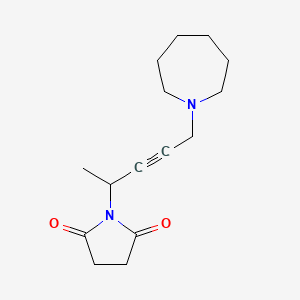

Molecular Formula |

C15H22N2O2 |

Molecular Weight |

262.35 g/mol |

IUPAC Name |

1-[5-(azepan-1-yl)pent-3-yn-2-yl]pyrrolidine-2,5-dione |

InChI |

InChI=1S/C15H22N2O2/c1-13(17-14(18)8-9-15(17)19)7-6-12-16-10-4-2-3-5-11-16/h13H,2-5,8-12H2,1H3 |

InChI Key |

IREWEDGFPIPXQO-UHFFFAOYSA-N |

SMILES |

CC(C#CCN1CCCCCC1)N2C(=O)CCC2=O |

Canonical SMILES |

CC(C#CCN1CCCCCC1)N2C(=O)CCC2=O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-(4-(hexahydro-1H-azepin-1-yl)-1-methyl-2-butynyl)-2,5-pyrrolidinedione AL 272 AL-272 AL-272, oxalate(1:1) salt AL-272, perchlorate, (+-)-isomer AL-272, perchlorate, (R)-isomer AL-272, perchlorate, (S)-isome |

Origin of Product |

United States |

Foundational & Exploratory

In Vitro Activity of Neratinib Against EGFR Mutations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of neratinib, a potent, irreversible pan-HER tyrosine kinase inhibitor, against various epidermal growth factor receptor (EGFR) mutations. Neratinib covalently binds to the cysteine residues in the ATP-binding pocket of EGFR (HER1), HER2, and HER4, leading to the inhibition of receptor autophosphorylation and downstream signaling pathways.[1][2][3][4] This guide summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways and workflows.

Quantitative Data: Inhibitory Activity of Neratinib

Neratinib has demonstrated potent inhibitory activity against wild-type and a range of mutant EGFR forms. The following tables summarize the half-maximal inhibitory concentrations (IC50) of neratinib against various EGFR kinases and cancer cell lines harboring different EGFR mutations.

Table 1: Neratinib IC50 Values against HER Family Kinases (Cell-Free Assays)

| Target Kinase | IC50 (nM) |

| EGFR (HER1) | 92[1][5][6][7][8] |

| HER2 | 59[1][5][6][7][8] |

| HER4 | 19[9] |

| KDR | 800[8] |

| Src | 1400[8] |

Table 2: Neratinib IC50 Values in Cell-Based Proliferation Assays

| Cell Line | Cancer Type | Key Genetic Feature(s) | IC50 (nM) | Assay Type |

| A431 | Epidermoid Carcinoma | EGFR Amplification | 81[7][8][10] | SRB |

| SK-Br-3 | Breast Cancer | HER2+ | 2[7][8][10] | SRB |

| BT474 | Breast Cancer | HER2+ | 2-3[7][8][9][10] | SRB / Not Specified |

| 3T3/neu | Fibrosarcoma | HER2 transfected | 3[7][8][10] | SRB |

| HCC1569 | Breast Cancer | HER2+ | < 5[10] | Growth Inhibition Assay |

| EFM-192A | Breast Cancer | HER2+ | < 5[10] | Growth Inhibition Assay |

| MDA-MB-175 | Breast Cancer | Luminal | < 1[10] | Not Specified |

| UACC-732 | Breast Cancer | HER2+ | 650[10] | Not Specified |

Experimental Protocols

This section details the methodologies for key in vitro experiments used to characterize the activity of neratinib against EGFR mutations.

Cell-Free Kinase Autophosphorylation Assay

This assay quantifies the direct inhibitory effect of neratinib on the enzymatic activity of purified EGFR and HER2 kinase domains.

-

Reagents and Materials:

-

Purified recombinant C-terminal fragments of EGFR (amino acids 645-1186) and HER2 (amino acids 676-1255).[7]

-

Kinase reaction buffer: 4 mM HEPES (pH 7.5), 0.4 mM MnCl2, 20 µM sodium vanadate, and 0.2 mM DTT.[7]

-

ATP solution: 40 µM in water.[7]

-

MgCl2 solution: 20 mM in water.[7]

-

96-well ELISA plates.

-

Europium-labeled anti-phospho-tyrosine antibodies.[7]

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of neratinib in the assay buffer.

-

In a 96-well plate, incubate the purified EGFR or HER2 kinase domain with varying concentrations of neratinib for 15 minutes at room temperature.[7]

-

Initiate the kinase reaction by adding ATP and MgCl2 to each well.[7]

-

Allow the reaction to proceed for 1 hour at room temperature.[7]

-

Wash the plates and add Europium-labeled anti-phospho-tyrosine antibodies to detect the level of kinase autophosphorylation.[7]

-

After an incubation and subsequent wash and enhancement steps, measure the fluorescence signal using a plate reader (excitation: 340 nm, emission: 615 nm).[7]

-

Calculate IC50 values from the resulting inhibition curves.

-

Cell Proliferation (MTS) Assay

This assay assesses the effect of neratinib on the viability and proliferation of cancer cell lines.

-

Reagents and Materials:

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach for 24 hours.[10]

-

Prepare serial dilutions of neratinib in the complete growth medium. Ensure the final DMSO concentration is below 0.1%.[10]

-

After 24 hours, replace the medium with the prepared neratinib dilutions or a vehicle control.

-

Incubate the plate for 72 hours.[10]

-

Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[10]

-

Measure the absorbance at 490 nm using a microplate reader.[10]

-

Determine the IC50 values by plotting the percentage of cell viability against the logarithm of neratinib concentration.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to neratinib's mechanism of action and experimental evaluation.

Caption: EGFR Signaling Pathway and Neratinib Inhibition.

Caption: In Vitro Cell Proliferation Assay Workflow.

Mechanism of Action and Resistance

Neratinib's irreversible binding to the kinase domain of EGFR provides a sustained inhibition of signaling.[1][2] This is particularly relevant in the context of acquired resistance to first-generation reversible EGFR tyrosine kinase inhibitors, such as gefitinib and erlotinib.[1] For instance, the T790M mutation, a common mechanism of resistance to these drugs, increases the affinity of the receptor for ATP, thereby outcompeting reversible inhibitors.[5] As an irreversible inhibitor, neratinib's efficacy is less affected by ATP competition.[1]

Furthermore, neratinib has shown activity against other EGFR mutations, including those in exon 18.[11] Clinical data from the SUMMIT basket trial indicated that neratinib has meaningful activity in patients with EGFR exon 18-mutant non-small-cell lung cancer, including those who were previously treated with other tyrosine kinase inhibitors.[11]

However, resistance to neratinib can also develop. Preclinical studies have identified several potential mechanisms of resistance, including the hyperactivation of downstream signaling pathways such as the mTOR pathway.[3]

References

- 1. Profile of neratinib and its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanisms of neratinib resistance in HER2-mutant metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of Action of Neratinib: An Irreversible Pan-HER Inhibitor in Late-Stage Clinical Development - Conference Correspondent [conference-correspondent.com]

- 5. Neratinib | EGFR | Tocris Bioscience [tocris.com]

- 6. rndsystems.com [rndsystems.com]

- 7. apexbt.com [apexbt.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Neratinib Efficacy in Patients With EGFR Exon 18-Mutant Non-Small-Cell Lung Cancer: Findings From the SUMMIT Basket Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of HKI-272 (Neratinib) in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HKI-272, also known as neratinib, is a potent, orally available, irreversible tyrosine kinase inhibitor (TKI) that targets the human epidermal growth factor receptor (HER) family, particularly HER2 (ErbB2) and the epidermal growth factor receptor (EGFR, ErbB1).[1][2][3][4] Overexpression or mutation of these receptors is a key driver in the pathogenesis of several cancers, most notably breast and non-small cell lung cancer.[4][5][6] This technical guide provides an in-depth overview of the pharmacodynamics of HKI-272 in various cancer cell lines, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and impact on cellular signaling pathways.

Mechanism of Action

HKI-272 functions as an irreversible inhibitor by covalently binding to a conserved cysteine residue within the ATP-binding pocket of the HER2 and EGFR kinase domains.[4][7] This covalent modification permanently inactivates the receptor, leading to a sustained blockade of downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation.[1][4][6] The primary signaling cascades affected are the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways.[2][5][6] By inhibiting these pathways, HKI-272 induces cell cycle arrest at the G1-S phase transition, ultimately leading to a decrease in cell proliferation.[1][2][4]

Quantitative Analysis of HKI-272 Activity

The potency of HKI-272 has been evaluated across a range of cancer cell lines, with varying expression levels of HER2 and EGFR. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the drug's efficacy.

Table 1: In Vitro Kinase Inhibition by HKI-272

| Target Kinase | IC50 (nM) |

| HER2 | 59 |

| EGFR | 92 |

| HER4 | 19 |

| KDR (VEGFR2) | 800 |

| Src | 1400 |

Data compiled from multiple sources.[1][2][8]

Table 2: Anti-proliferative Activity of HKI-272 in Cancer Cell Lines

| Cell Line | Cancer Type | HER2/EGFR Status | HKI-272 IC50 (nM) |

| SK-Br-3 | Breast Cancer | HER2-overexpressing | 2 - 3 |

| BT474 | Breast Cancer | HER2-overexpressing | 2 - 3 |

| 3T3/neu | Murine Fibroblast | HER2-transfected | 2 - 3 |

| H2170 | Non-Small Cell Lung Cancer | HER2-amplified | 4.7 |

| Calu-3 | Non-Small Cell Lung Cancer | HER2-amplified | 16.5 |

| H1781 | Non-Small Cell Lung Cancer | HER2-mutant | 13.6 |

| A431 | Epidermoid Carcinoma | EGFR-positive | 81 |

| MDA-MB-435 | Melanoma (misidentified) | HER2/EGFR-negative | 960 |

| SW620 | Colorectal Adenocarcinoma | HER2/EGFR-negative | 690 |

Data compiled from multiple sources.[1][2][3][5][8]

Signaling Pathways Modulated by HKI-272

HKI-272's primary mechanism involves the inhibition of HER2 and EGFR, which subsequently blocks downstream signaling. The following diagrams illustrate the targeted pathways.

Caption: HKI-272 mechanism of action.

Caption: Workflow for cell viability assays.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacodynamic studies. The following are generalized protocols based on commonly cited assays for evaluating HKI-272.

Cell Proliferation Assay (Sulforhodamine B - SRB)

-

Cell Seeding: Plate cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat cells with a serial dilution of HKI-272 (e.g., 0.001 to 10 µM) for 72 hours.

-

Cell Fixation: Gently aspirate the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Wash the plates five times with deionized water and air dry. Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Wash and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base (pH 10.5).

-

Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

-

Analysis: Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.

Western Blot Analysis for Phosphoprotein Levels

-

Cell Culture and Treatment: Grow cells to 70-80% confluency and treat with various concentrations of HKI-272 for a specified time (e.g., 2-24 hours). For EGFR phosphorylation, serum-starve cells overnight and then stimulate with EGF (e.g., 100 ng/mL) in the presence or absence of HKI-272.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated HER2, EGFR, Akt, and ERK overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify band intensities using densitometry software and normalize phosphoprotein levels to total protein levels.

Mechanisms of Resistance to HKI-272

Despite the efficacy of HKI-272, acquired resistance can emerge. Understanding these mechanisms is critical for developing subsequent lines of therapy.

-

Secondary Mutations: Mutations in the kinase domain of HER2 can arise, altering the drug-binding site and reducing the inhibitory effect of HKI-272.[9]

-

Bypass Signaling: Upregulation of alternative signaling pathways can compensate for the inhibition of HER2/EGFR signaling, allowing cancer cells to continue to proliferate.[9] This can include activation of other receptor tyrosine kinases or downstream components of the MAPK and PI3K/Akt pathways.[10][11]

-

Tumor Heterogeneity: Pre-existing subpopulations of cancer cells with inherent resistance to HKI-272 may be selected for during treatment, leading to relapse.[12]

Conclusion

HKI-272 is a potent and selective irreversible inhibitor of HER2 and EGFR with significant anti-proliferative activity in cancer cell lines harboring HER2 amplification or mutations. Its mechanism of action through the blockade of the MAPK and PI3K/Akt signaling pathways is well-established. The provided quantitative data and experimental protocols offer a comprehensive resource for researchers in the field of oncology and drug development. Further investigation into the mechanisms of resistance will be crucial for optimizing the clinical application of HKI-272 and developing effective combination therapies.

References

- 1. apexbt.com [apexbt.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Antitumor activity of HKI-272, an orally active, irreversible inhibitor of the HER-2 tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-tumor effect of neratinib against lung cancer cells harboring HER2 oncogene alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Signal Transduction Pathways in Metastatic Breast Cancer: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The development of HKI-272 and related compounds for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]

Unveiling the Untapped Potential: Early-Stage Research on HKI-272 (Neratinib) in Non-Cancerous Applications

A Technical Guide for Researchers and Drug Development Professionals

Introduction: HKI-272, known clinically as Neratinib, is a potent, irreversible pan-ErbB tyrosine kinase inhibitor widely recognized for its role in the treatment of HER2-positive breast cancer.[1][2] While its oncological applications are well-documented, emerging preclinical evidence suggests that the mechanistic actions of Neratinib may extend to non-neoplastic conditions, particularly those with an inflammatory etiology. This technical guide synthesizes the nascent but promising early-stage research on HKI-272 in non-cancer applications, providing a comprehensive overview of the existing data, experimental methodologies, and implicated signaling pathways. The information presented herein is intended to catalyze further investigation into the repurposing of this potent kinase inhibitor for a broader range of therapeutic indications.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of Neratinib in non-cancer models.

Table 1: Effects of Neratinib on Atherosclerosis in Ldlr-/- Mice

| Parameter | Treatment Group | Outcome | Percentage Change vs. Control |

| Plaque Area | Neratinib | Decreased | Data not quantified in abstract |

| Necrotic Core Size | Neratinib | Reduced | Data not quantified in abstract |

| Macrophage Infiltration | Neratinib | Mitigated | Data not quantified in abstract |

| Serum Lipids | Neratinib + Rosuvastatin | Reduced | Data not quantified in abstract |

Data from a study on the effect of Neratinib on atherosclerosis in a mouse model.[3]

Table 2: In Vitro Effects of Neratinib on Intestinal Cells

| Cell Line | Assay | IC50 |

| Caco2 | Cell Viability | < 3 µM |

| HT29 | Cell Viability | < 3 µM |

| Colo320DM | Cell Viability | < 3 µM |

This table demonstrates the cytotoxic potential of Neratinib on human intestinal-derived cell lines, which may be relevant to understanding its effects on gut inflammation.[4]

Key Signaling Pathways and Mechanisms of Action

Early research points to Neratinib's influence on key inflammatory signaling pathways, independent of its well-known HER2/ERBB2 inhibition.

ASK1 Inhibition in Endothelial Cells

A significant finding is the identification of Apoptosis Signal-regulating Kinase 1 (ASK1) as a direct target of Neratinib in endothelial cells. This interaction is central to its anti-inflammatory effects in the context of atherosclerosis.

Caption: Neratinib directly binds to and inhibits ASK1 activation in endothelial cells.

MAPK/NF-κB Pathway Modulation in Osteoarthritis

In the context of osteoarthritis, Neratinib has been shown to exert protective effects on cartilage and inhibit bone resorption by modulating the MAPK and NF-κB signaling pathways.

Caption: Neratinib inhibits IL-1β-induced MAPK and NF-κB signaling.

Experimental Protocols

A detailed understanding of the methodologies employed in these early-stage studies is crucial for replication and further development.

Atherosclerosis Mouse Model

-

Animal Model: Male and female Ldlr-/- mice were used to model atherosclerosis.[3]

-

Induction of Atherosclerosis: The specific diet and duration to induce atherosclerosis were not detailed in the provided abstract.

-

Treatment: Mice were treated with Neratinib. A combination therapy group with Neratinib and Rosuvastatin was also included.[3]

-

Analysis:

In Vitro Endothelial Cell Inflammation Assay

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) were utilized.[5]

-

Stimulation: Endothelial cell inflammation was induced using pro-inflammatory stimuli such as TNFα, IL-1β, and LPS.[3]

-

Intervention: HUVECs were treated with Neratinib.[5]

-

Outcome Measures: The study assessed for an anti-inflammatory response, though the specific markers were not detailed in the abstract. Transcriptome profiling was conducted on Neratinib-treated HUVECs in the presence of TNF-α.[5]

Osteoarthritis In Vitro and In Vivo Models

-

In Vitro Chondrocyte Model:

-

Cell Line: ATDC5 chondrocytes were used.[6]

-

Inflammatory Stimulus: Inflammation and catabolic metabolism were induced with IL-1β.[6]

-

Intervention: Cells were treated with Neratinib.[6]

-

Analysis: The effects on the MAPK and NF-κB signaling pathways were assessed using reverse transcription quantitative PCR and western blotting. Extracellular matrix degradation was evaluated by toluidine blue staining.[6]

-

-

In Vitro Osteoclast Model:

-

Methodology: The effect of Neratinib on the maturation of osteoclasts was studied. The specific cell types and differentiation protocols were not detailed in the abstract.

-

Analysis: The study assessed for an anti-osteoclastogenic effect via inhibition of the NF-κB and MAPK pathways.[6]

-

-

In Vivo Osteoarthritis Model:

Zebrafish Model of Neutrophilic Inflammation

-

Animal Model: A larval zebrafish model of injury-induced inflammation was employed.[7]

-

Inflammation Induction: Inflammation was induced by tail fin injury.[7]

-

Intervention: Larvae were treated with Neratinib.[7]

-

Outcome Measure: The number of neutrophils at the injury site was quantified to assess the reduction in neutrophilic inflammation.[7]

Experimental Workflow Example

The following diagram illustrates a general workflow for screening compounds for anti-inflammatory effects, as was done to identify Neratinib's potential in atherosclerosis.

Caption: A multi-step workflow for identifying and validating repurposed drugs.

Discussion and Future Directions

The preliminary data presented in this guide suggest that HKI-272 (Neratinib) holds therapeutic potential beyond its established role in oncology. Its ability to modulate key inflammatory pathways such as ASK1 and MAPK/NF-κB opens up avenues for its investigation in a range of non-cancerous inflammatory disorders. The findings in preclinical models of atherosclerosis and osteoarthritis are particularly compelling and warrant further investigation to elucidate the precise molecular interactions and downstream effects.

It is important to note that the anti-inflammatory properties of Neratinib appear to be independent of its HER2/ERBB2 inhibitory activity, suggesting a distinct mechanism of action in these non-neoplastic contexts. This is a critical point for future drug development efforts, as it may be possible to design derivatives of Neratinib that retain these anti-inflammatory effects while minimizing the side effects associated with pan-ErbB inhibition.

The gastrointestinal toxicity of Neratinib, characterized by diarrhea and intestinal inflammation, is a known adverse effect in its oncological use.[4][8] Understanding the underlying mechanisms of this toxicity, which involves the induction of pro-inflammatory cytokines, will be crucial in determining the feasibility of repurposing Neratinib for chronic inflammatory conditions.[4] Future research should focus on dose-response studies in relevant animal models to identify a therapeutic window where anti-inflammatory effects can be achieved without significant gastrointestinal damage.

References

- 1. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A phase I study with neratinib (HKI-272), an irreversible pan ErbB receptor tyrosine kinase inhibitor, in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Neratinib causes non-recoverable gut injury and reduces intestinal cytochrome P450 3A enzyme in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Breast Cancer Drug Neratinib Found to Protect Against Atherosclerosis [lifelinecelltech.com]

- 6. Neratinib exerts dual effects on cartilage degradation and osteoclast production in Osteoarthritis by inhibiting the activation of the MAPK/NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The EGFR/ErbB inhibitor neratinib modifies the neutrophil phosphoproteome and promotes apoptosis and clearance by airway macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neratinib causes non-recoverable gut injury and reduces intestinal cytochrome P450 3A enzyme in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

HKI-272: A Comprehensive Technical Guide to a Pan-ErbB Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

HKI-272, also known as Neratinib, is a potent, irreversible, small-molecule tyrosine kinase inhibitor (TKI) that targets the ErbB family of receptor tyrosine kinases. This family, comprising EGFR (ErbB1), HER2 (ErbB2), HER3 (ErbB3), and HER4 (ErbB4), plays a critical role in cell proliferation, differentiation, and survival. Dysregulation of ErbB signaling is a key driver in the pathogenesis of numerous cancers. HKI-272 distinguishes itself through its irreversible binding to the ATP-binding pocket of EGFR, HER2, and HER4, leading to sustained inhibition of downstream signaling pathways. This technical guide provides an in-depth overview of HKI-272, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Mechanism of Action

HKI-272 functions as an irreversible pan-ErbB inhibitor. Its mechanism of action involves the formation of a covalent bond with a conserved cysteine residue within the ATP-binding pocket of the kinase domain of EGFR (Cys-773) and HER2 (Cys-805).[1] This irreversible binding locks the kinase in an inactive state, preventing ATP from binding and subsequent receptor autophosphorylation. The inhibition of ErbB receptor phosphorylation blocks the activation of downstream intracellular signaling cascades, primarily the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR and the Ras/Raf/MEK/ERK (MAPK) pathways.[2] The blockade of these pathways ultimately leads to the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth.

References

Understanding the irreversible binding of neratinib

An In-depth Technical Guide to the Irreversible Binding of Neratinib

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular mechanism, quantitative kinetics, and downstream cellular effects of neratinib, an irreversible pan-ErbB family tyrosine kinase inhibitor. Neratinib is a potent therapeutic agent approved for the treatment of HER2-positive breast cancer, and its efficacy is fundamentally linked to its unique covalent binding mechanism.

The Covalent Binding Mechanism

Neratinib is an irreversible inhibitor that forms a stable, covalent bond with its target kinases, primarily Epidermal Growth Factor Receptor (EGFR/HER1) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2] This covalent interaction is key to its high potency and ability to overcome certain forms of acquired resistance to reversible inhibitors.[3]

The binding occurs within the ATP-binding pocket of the kinase domain.[1] Neratinib's chemical structure features a Michael acceptor, an electron-withdrawing group that makes a nearby double bond susceptible to nucleophilic attack.[1][3] This moiety is positioned to react with a conserved cysteine residue located at the edge of the ATP-binding site.[1]

Specifically, neratinib targets:

The reaction proceeds via a Michael addition, where the sulfhydryl group of the cysteine residue acts as a nucleophile, attacking the β-carbon of neratinib's activated double bond.[3] This forms a permanent, covalent linkage, effectively locking the inhibitor in place and irreversibly inactivating the kinase.[2][3]

Quantitative Inhibition Data

Neratinib demonstrates high potency against HER2 and EGFR in both enzymatic and cell-based assays. Its irreversible nature results in low nanomolar inhibitory concentrations.

Table 1: In Vitro Kinase Inhibition

This table summarizes the half-maximal inhibitory concentration (IC₅₀) of neratinib against purified HER2 and EGFR kinase domains in cell-free biochemical assays.

| Kinase Target | IC₅₀ (nM) | Citation(s) |

| HER2/ErbB2 | 59 | [1][6][7][8] |

| EGFR/HER1 | 92 | [1][6][7][8] |

| HER4/ErbB4 | 19 | [3][6] |

Table 2: Cell-Based Proliferation Inhibition

This table shows the IC₅₀ values for neratinib in inhibiting the proliferation of various cancer cell lines with different HER2 and EGFR expression levels.

| Cell Line | Receptor Status | IC₅₀ (nM) | Citation(s) |

| SK-Br-3 | HER2-overexpressing | 2 - 3 | [3][8][9] |

| BT474 | HER2-overexpressing | 2 - 3 | [3][8][9] |

| 3T3/neu | HER2-overexpressing | 2 - 3 | [3][9] |

| A431 | EGFR-dependent | 81 | [3][8][9] |

| MDA-MB-435 | HER2/EGFR-negative | ≥690 | [3][6] |

| SW620 | HER2/EGFR-negative | ≥690 | [3][6] |

Key Experimental Protocols

Characterizing the irreversible binding of neratinib involves a combination of biochemical, biophysical, and cell-based methods.

Mass Spectrometry for Covalent Adduct Identification

Mass spectrometry (MS) is the definitive method for confirming covalent bond formation.[10] The protocol aims to identify the neratinib-peptide adduct and pinpoint the specific cysteine residue involved.

Methodology:

-

Incubation: Recombinant HER2 or EGFR kinase domain is incubated with an excess of neratinib in an MS-compatible buffer to form the covalent adduct. A control sample with unbound protein is prepared in parallel.[10]

-

Purification: The protein-drug adduct is separated from excess, unbound neratinib using techniques like liquid chromatography (LC) or gel electrophoresis.[10]

-

Intact Mass Analysis (Optional): The mass of the intact protein-drug adduct is measured and compared to the unbound protein. A mass increase corresponding to the molecular weight of neratinib confirms covalent binding.[10][11]

-

Proteolytic Digestion: The protein samples (both adducted and control) are denatured, reduced, alkylated (with a reagent like iodoacetamide to cap non-reacting cysteines), and then digested into smaller peptides using an enzyme such as trypsin.[10]

-

LC-MS/MS Analysis: The resulting peptide mixture is separated by reverse-phase liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).[10][12]

-

Data Analysis: The MS/MS data is searched to identify peptides. The covalently modified peptide will have a specific mass shift equal to that of neratinib. Fragmentation analysis of this peptide confirms the sequence and precisely localizes the modification to the target cysteine residue (e.g., Cys805 in HER2).[10]

Biochemical Kinase Autophosphorylation Assay

This cell-free assay measures neratinib's ability to directly inhibit the enzymatic activity of its target kinases. IC₅₀ values are determined from this method.

Methodology:

-

Preparation: Purified, recombinant C-terminal fragments of HER2 or EGFR are diluted in a kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 0.4 mM MnCl₂, 20 µM sodium vanadate, 0.2 mM DTT).[8]

-

Inhibitor Incubation: Increasing concentrations of neratinib (typically in DMSO) are added to the kinase solution in a 96-well plate and incubated for 15 minutes at room temperature to allow for binding.[8][9]

-

Kinase Reaction Initiation: The autophosphorylation reaction is started by adding a solution containing ATP and magnesium chloride (e.g., final concentrations of 40 µM ATP and 20 mM MgCl₂). The reaction proceeds for 1 hour at room temperature.[8][9]

-

Detection: The level of kinase autophosphorylation is quantified. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. After stopping the reaction, a Europium-labeled anti-phospho-tyrosine antibody is added. The fluorescence signal, which is proportional to kinase activity, is measured using a fluorescence reader.[8][9]

-

Data Analysis: The percentage of inhibition is calculated for each neratinib concentration relative to a no-drug control. The IC₅₀ value is determined by fitting the data to a dose-response curve.[8]

Cell Proliferation Assay (Sulforhodamine B)

This cell-based assay determines the effect of neratinib on the viability and growth of cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells (e.g., BT474, SK-Br-3) are seeded into 96-well plates and allowed to attach overnight.

-

Drug Treatment: Cells are exposed to a range of neratinib concentrations for a defined period (e.g., 72 hours).[13]

-

Cell Fixation: The cells are fixed to the plate, typically using 10% trichloroacetic acid.[8]

-

Staining: The fixed cells are stained with 0.1% Sulforhodamine B (SRB), a dye that binds to cellular proteins.[8]

-

Wash and Solubilization: Unbound dye is washed away with 5% acetic acid. The protein-bound dye is then solubilized with a Tris buffer solution.[8]

-

Absorbance Reading: The absorbance of the solubilized dye, which is proportional to the total cellular protein mass (and thus cell number), is measured at approximately 450 nM.[8]

-

IC₅₀ Calculation: The absorbance data is used to generate a dose-response curve, from which the IC₅₀ value—the concentration of neratinib that inhibits cell proliferation by 50%—is calculated.[8][14]

Inhibition of Downstream Signaling Pathways

By irreversibly binding to and inhibiting EGFR and HER2, neratinib prevents their autophosphorylation and subsequent activation upon ligand binding or dimerization.[1] This blockade at the top of the signaling cascade leads to the comprehensive shutdown of key downstream pathways that drive tumor cell proliferation, survival, and growth.[4][6]

The two primary pathways inhibited are:

-

The RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is crucial for regulating cell proliferation.[15]

-

The PI3K-AKT-mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism.[15]

Inhibition of these pathways leads to cell cycle arrest, primarily at the G1-S phase transition, and a decrease in cell proliferation.[4][15]

References

- 1. Profile of neratinib and its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of neratinib resistance in HER2-mutant metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Neratinib | EGF Receptor Inhibitors: R&D Systems [rndsystems.com]

- 8. selleckchem.com [selleckchem.com]

- 9. apexbt.com [apexbt.com]

- 10. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neratinib for HER2-positive breast cancer with an overlooked option - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for HKI-272 (Neratinib) Treatment in Breast Cancer Xenografts

For Researchers, Scientists, and Drug Development Professionals

Introduction

HKI-272, also known as Neratinib, is a potent, irreversible, oral tyrosine kinase inhibitor that targets the human epidermal growth factor receptor (HER) family, including HER2 and the epidermal growth factor receptor (EGFR).[1][2][3] Overexpression of HER2 is a key driver in 25-30% of breast cancers and is associated with a poor prognosis.[1][4] HKI-272 exerts its antitumor activity by binding to a cysteine residue in the ATP-binding pocket of HER2 and EGFR, leading to the inhibition of receptor autophosphorylation and downstream signaling pathways.[1][4] This ultimately results in cell cycle arrest at the G1-S phase and decreased cell proliferation.[1][4] Preclinical studies using breast cancer xenograft models have demonstrated the significant efficacy of HKI-272 in inhibiting tumor growth.[1][5]

These application notes provide detailed protocols for the use of HKI-272 in breast cancer xenograft studies, including information on drug preparation, administration, and methods for assessing treatment efficacy.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of HKI-272 in various breast cancer models.

Table 1: In Vitro Potency of HKI-272 in Breast Cancer Cell Lines

| Cell Line | HER2 Status | EGFR Status | IC50 (nM) | Reference |

| 3T3/neu | Overexpressing | - | 2 - 3 | [4] |

| SK-Br-3 | Overexpressing | - | 2 - 3 | [4] |

| BT474 | Overexpressing | - | 2 - 3 | [4] |

| A431 | - | Positive | 81 | [4] |

| MDA-MB-435 | Negative | Negative | >530 | [4] |

| SW620 | Negative | Negative | >530 | [4] |

Table 2: In Vivo Efficacy of HKI-272 in a 3T3/neu Breast Cancer Xenograft Model

| Dose (mg/kg/day, p.o.) | Treatment Schedule | Tumor Growth Inhibition (%) | Reference |

| 10 | Once daily | 34 | [4] |

| 20 | Once daily | 53 | [4] |

| 40 | Once daily | 98 | [4] |

| 80 | Once daily | 98 | [4] |

Signaling Pathway

HKI-272 effectively inhibits the signaling cascades downstream of HER2 and EGFR. The diagram below illustrates the key signaling pathways affected by HKI-272.

Caption: HKI-272 inhibits HER2 and EGFR signaling pathways.

Experimental Protocols

Breast Cancer Xenograft Model Establishment

This protocol describes the subcutaneous implantation of breast cancer cells to establish a xenograft model in immunocompromised mice.

Materials:

-

HER2-overexpressing breast cancer cells (e.g., BT474, SK-Br-3)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Matrigel (optional, can enhance tumor take rate)

-

Female athymic nude mice (6-8 weeks old)

-

Syringes (1 mL) and needles (27-gauge)

-

Anesthetic (e.g., isoflurane)

Procedure:

-

Culture breast cancer cells to ~80% confluency.

-

Harvest cells by trypsinization, wash with PBS, and resuspend in sterile PBS or a 1:1 mixture of PBS and Matrigel.

-

Count the cells and adjust the concentration to 1 x 10^7 to 5 x 10^7 cells/mL. Keep the cell suspension on ice.

-

Anesthetize the mice using isoflurane.

-

Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.

-

Monitor the mice for tumor growth. Tumors will typically become palpable within 1-3 weeks.

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

HKI-272 Preparation and Administration

This protocol details the preparation and oral administration of HKI-272 to tumor-bearing mice.

Materials:

-

HKI-272 (Neratinib) powder

-

Vehicle solution (e.g., 0.5% methylcellulose in sterile water)

-

Balance, weigh boats, spatulas

-

Mortar and pestle or homogenizer

-

Oral gavage needles (stainless steel, 20-22 gauge)

-

Syringes (1 mL)

Procedure:

-

Calculate the required amount of HKI-272 based on the desired dose and the number of animals.

-

Weigh the HKI-272 powder accurately.

-

Prepare the vehicle solution. For a 0.5% methylcellulose solution, dissolve 0.5 g of methylcellulose in 100 mL of sterile water. This may require heating and stirring. Allow the solution to cool to room temperature.

-

Levigate the HKI-272 powder with a small amount of the vehicle to form a smooth paste.

-

Gradually add the remaining vehicle while continuously mixing to ensure a uniform suspension. Use a homogenizer for best results.

-

The final concentration of the HKI-272 suspension should be such that the desired dose can be administered in a volume of 100-200 µL (typically 10 mL/kg body weight).

-

Administer the HKI-272 suspension to the mice once daily via oral gavage. Ensure the gavage needle is inserted correctly into the esophagus to avoid accidental administration into the trachea.

Tumor Growth Measurement and Data Analysis

This protocol outlines the procedure for monitoring tumor growth and analyzing the treatment efficacy.

Materials:

-

Digital calipers

-

Animal scale

-

Data recording sheets or software

Procedure:

-

Measure the tumor dimensions (length and width) using digital calipers 2-3 times per week. The length is the longest diameter, and the width is the diameter perpendicular to the length.

-

Record the body weight of the mice at each measurement time point to monitor for toxicity.

-

Calculate the tumor volume using the modified ellipsoid formula: Tumor Volume (mm³) = 0.5 x (Length x Width²) .[1][3]

-

At the end of the study, euthanize the mice and excise the tumors. The final tumor weight can also be used as an endpoint.

-

Analyze the data by comparing the tumor growth in the HKI-272-treated groups to the vehicle-treated control group.

-

Calculate the tumor growth inhibition (TGI) using the following formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100 .

-

Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for a typical HKI-272 xenograft study.

Caption: Workflow for HKI-272 breast cancer xenograft study.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Neratinib plus trastuzumab is superior to pertuzumab plus trastuzumab in HER2-positive breast cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 4. Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Solubilization of Neratinib (HKI-272) for In Vitro Assays

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the preparation, storage, and handling of neratinib (HKI-272) solutions for in vitro research. Neratinib is a potent, irreversible pan-HER tyrosine kinase inhibitor.[1][2][3] Accurate and consistent preparation of stock and working solutions is paramount for obtaining reliable and reproducible experimental data. This guide outlines the standardized procedures for solubilizing neratinib, focusing on best practices to maintain its stability and activity.

Introduction to Neratinib (HKI-272)

Neratinib, also known as HKI-272, is a small molecule inhibitor that targets the human epidermal growth factor receptor (HER) family, including EGFR (HER1), HER2, and HER4.[1][2] It functions as an irreversible inhibitor by covalently binding to a specific cysteine residue within the ATP-binding pocket of these receptors.[1][3] This action blocks receptor autophosphorylation and subsequently inhibits critical downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are integral to cell proliferation and survival.[1][3] Due to its potent activity, often in the nanomolar range, precise solubilization and dilution are critical for accurate experimental outcomes.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Neratinib is provided below.

| Property | Value | Reference(s) |

| Synonym | HKI-272 | [1][4] |

| Chemical Formula | C₃₀H₂₉ClN₆O₃ | [1][4] |

| Molecular Weight | 557.04 g/mol | [1] |

| Appearance | Crystalline solid | [1][4] |

| Purity | ≥98% | [4] |

| CAS Number | 698387-09-6 | [1] |

| Storage Temperature | -20°C (for both solid powder and stock solutions) | [1][4] |

| Stability | ≥4 years (solid); up to 1 year (in DMSO at -20°C) | [1][4] |

Solubility of Neratinib

Neratinib is a lipophilic compound with poor aqueous solubility at physiological pH, a critical factor to consider for in vitro assays.[5] Dimethyl sulfoxide (DMSO) is the universally recommended solvent for preparing high-concentration primary stock solutions.[1][4][5]

Table of Neratinib Solubility Data:

| Solvent | Concentration | Conditions | Reference(s) |

| DMSO | ~2 - 13 mg/mL | - | [1] |

| 8.33 mg/mL (14.95 mM) | Requires sonication | [6] | |

| ~7 mg/mL (12.56 mM) | With gentle warming | [5] | |

| 5 mg/mL (8.98 mM) | Sonication is recommended | [5][7] | |

| 2.79 mg/mL (5 mM) | - | ||

| ~2 mg/mL | - | [4][8] | |

| Dimethylformamide (DMF) | ~1 mg/mL | - | [4][8] |

| Ethanol | ~1 mg/mL | - | [4] |

| Water | Practically Insoluble | At neutral pH | [5][9] |

| Aqueous Buffer (pH 1.2) | 32.90 mg/mL | - | [5] |

| Aqueous Buffer (pH ≥5.0) | ≤0.08 mg/mL | - | [5] |

| 1:40 DMF:PBS (pH 7.2) | ~0.02 mg/mL | Pre-dissolved in DMF first | [4] |

Experimental Protocols

This protocol describes the preparation of a 10 mM primary stock solution, a standard concentration for most laboratory applications.

Materials:

-

Neratinib (HKI-272) powder

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer and/or sonicator

-

Appropriate Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

-

Pre-Equilibration: Allow the vial of neratinib powder to equilibrate to room temperature for 15-20 minutes before opening. This prevents moisture condensation on the powder.[1]

-

Weighing: In a chemical fume hood, carefully weigh 5.57 mg of neratinib powder into a sterile microcentrifuge tube.

-

Calculation: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L × 1 mL × 557.04 g/mol = 5.57 mg[1]

-

-

Dissolution: Add 1 mL of sterile, anhydrous DMSO to the tube containing the neratinib powder.[1][5]

-

Solubilization: Cap the tube tightly and vortex thoroughly for 2-5 minutes until the solid is completely dissolved.[1] Visually inspect the solution to ensure no particulates are visible.

-

Aliquoting and Storage: To avoid degradation from repeated freeze-thaw cycles, aliquot the primary stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryovials.[1]

-

Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.

-

Long-Term Storage: Store the aliquots at -20°C for long-term stability (up to 1 year).[1]

Procedure:

-

Thaw Stock: Remove a single aliquot of the 10 mM primary stock from the -20°C freezer and thaw it completely at room temperature.[1][5]

-

Intermediate Dilutions: Perform serial dilutions of the primary stock into a sterile, serum-free cell culture medium or Phosphate-Buffered Saline (PBS) to achieve intermediate concentrations.[5] This gradual dilution helps prevent precipitation.

-

Final Dilution: Add the appropriate volume of the intermediate dilution to your complete cell culture medium (containing serum) to reach the final desired treatment concentration.

-

Critical Final Step: Always add the diluted neratinib solution to the final experimental volume (e.g., the cell culture plate wells) last , and mix immediately but gently (e.g., by swirling the plate) to ensure homogeneity and prevent precipitation.[1]

-

Solvent Control: Ensure the final concentration of DMSO is consistent across all experimental and vehicle control wells and remains at a non-toxic level, typically below 0.1% to 0.5%.[1][2][5]

Visualizations

Caption: Neratinib irreversibly inhibits HER2/EGFR, blocking PI3K/Akt and MAPK signaling pathways.

Caption: Workflow for preparing neratinib stock and working solutions for in vitro experiments.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Neratinib | HKI-272 | HER2 and EGFR inhibitor | TargetMol [targetmol.com]

- 8. benchchem.com [benchchem.com]

- 9. labsolu.ca [labsolu.ca]

Application Notes and Protocols for HKI-272 (Neratinib) in Murine Cancer Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosage, preparation, and administration of HKI-272 (Neratinib) for murine cancer models. Detailed protocols for in vivo efficacy and toxicity assessment are also included to ensure reliable and reproducible experimental outcomes.

Introduction

HKI-272, also known as Neratinib, is a potent, irreversible tyrosine kinase inhibitor that targets the human epidermal growth factor receptor (HER) family, including EGFR (HER1) and HER2/neu (ErbB2).[1] By covalently binding to a cysteine residue in the ATP-binding pocket of these receptors, HKI-272 effectively blocks downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells that overexpress these receptors. These notes are intended to provide a framework for preclinical studies in murine models.

Recommended Dosage of HKI-272

The effective dosage of HKI-272 in murine cancer models can vary depending on the tumor type, its HER2/EGFR expression status, and the specific mouse strain. Based on preclinical studies, a range of oral doses has been shown to be effective.

Table 1: Summary of HKI-272 Dosage and Efficacy in Murine Xenograft Models

| Tumor Model | Mouse Strain | Dosage (mg/kg/day, p.o.) | Treatment Duration | Tumor Growth Inhibition | Reference |

| 3T3/neu | Nude Mice | 10 | Not Specified | 34% | [1] |

| 20 | 53% | [1] | |||

| 40 | 98% | [1] | |||

| 80 | 98% | [1] | |||

| BT474 | Nude Mice | 5 | Not Specified | 70-82% | [2] |

| 10 | 67% | [2] | |||

| 40 | 93% | [2] | |||

| SK-OV-3 | Nude Mice | 5 | Not Specified | 31% | [2] |

| 60 | 85% | [2] | |||

| SARARK 6 (HER2 amplified carcinosarcoma) | SCID Mice | 40 | Daily until endpoint | Significant inhibition | [3] |

Note: p.o. refers to oral administration (per os).

Experimental Protocols

Preparation of HKI-272 for Oral Administration

A critical step for in vivo studies is the appropriate formulation of HKI-272 to ensure its solubility and bioavailability.

Protocol 1: HKI-272 Formulation for Oral Gavage

Materials:

-

HKI-272 (Neratinib) powder

-

0.5% Methylcellulose solution (vehicle)[3]

-

Alternative advanced formulation: PEG400, Tween80, Propylene glycol, and sterile water (ddH2O)[2]

-

Sterile microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional)

Procedure for 0.5% Methylcellulose Formulation: [3]

-

Calculate the required amount of HKI-272: Based on the desired dose (e.g., 40 mg/kg), the number of mice, and their average weight, calculate the total mass of HKI-272 needed.

-

Weighing: Accurately weigh the calculated amount of HKI-272 powder.

-

Suspension: Add the weighed HKI-272 to the appropriate volume of 0.5% methylcellulose solution to achieve the final desired concentration for dosing.

-

Homogenization: Vortex the suspension thoroughly to ensure uniform distribution of the compound. Sonication can be used to aid in creating a fine suspension.

-

Administration: Administer the suspension to mice via oral gavage once daily.[3]

Procedure for Advanced Oral Formulation: [2]

-

Prepare a 16.67 mg/mL PEG400 stock solution.

-

For a 1 mL final working solution:

-

To 5 µL of Tween80, add 300 µL of the 16.67 mg/mL PEG400 stock solution. Mix until clear.

-

Add 50 µL of Propylene glycol to the mixture and mix until clear.

-

Add the required amount of HKI-272 to this vehicle and vortex to dissolve.

-

Add 645 µL of sterile water (ddH2O) to bring the final volume to 1 mL.

-

-

Note: This mixed solution should be prepared fresh and used immediately for optimal results.[2]

Subcutaneous Xenograft Murine Model Protocol

This protocol outlines the establishment of a subcutaneous tumor model to evaluate the in vivo efficacy of HKI-272.[4][5]

Materials:

-

Cancer cell line of interest (e.g., HER2-overexpressing cell line)

-

Immunodeficient mice (e.g., Nude, SCID, or NOD-SCID)[4]

-

Complete cell culture medium

-

Sterile phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Matrigel (optional, can enhance tumor take rate)[6]

-

1 mL syringes with 25-27 gauge needles[6]

-

Digital calipers

-

Anesthetic agent (e.g., isoflurane)

Procedure:

-

Cell Culture and Preparation:

-

Culture cancer cells in appropriate media until they reach 80-90% confluency.[5]

-

Harvest cells using trypsin-EDTA, wash with sterile PBS, and perform a cell count.

-

Assess cell viability (should be >90%).[4]

-

Resuspend the cell pellet in sterile, serum-free medium or PBS at the desired concentration (e.g., 5 x 10^6 cells/100 µL).[4] For some cell lines, a 1:1 mixture of cell suspension and Matrigel can improve tumor formation.[6] Keep the cell suspension on ice.

-

-

Tumor Implantation:

-

Tumor Monitoring and Treatment:

-

Once tumors become palpable, measure their length and width using digital calipers 2-3 times per week.[4]

-

Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .[4]

-

When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n ≥ 8 per group is recommended).[4]

-

Administer HKI-272 or the vehicle control to the respective groups via oral gavage daily.

-

-

Toxicity Assessment:

-

Endpoint:

-

The study can be concluded when tumors in the control group reach a predetermined maximum size or when signs of significant toxicity are observed.

-

At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Visualizations

HKI-272 Mechanism of Action: Signaling Pathway

HKI-272 exerts its anti-tumor effects by inhibiting the HER2 and EGFR signaling pathways.

Caption: HKI-272 inhibits HER2 and EGFR signaling pathways.

Experimental Workflow for In Vivo Studies

A standardized workflow is essential for conducting in vivo studies with HKI-272.

Caption: Experimental workflow for HKI-272 in vivo efficacy studies.

References

Application Notes and Protocols: HKI-272 (Neratinib) in Combination with Capecitabine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the combination therapy of HKI-272 (neratinib) and capecitabine. Neratinib is an irreversible pan-HER tyrosine kinase inhibitor that targets HER1 (EGFR), HER2, and HER4.[1][2] Capecitabine is an oral prodrug of 5-fluorouracil (5-FU), a cytotoxic agent that inhibits DNA synthesis.[1] The combination of these two agents has shown significant clinical efficacy in the treatment of HER2-positive breast cancer, particularly in patients who have progressed on prior anti-HER2 therapies.[2][3] These notes are intended to guide researchers in designing and executing preclinical and clinical studies involving this drug combination.

Mechanism of Action

The synergistic effect of combining neratinib and capecitabine stems from their distinct and complementary mechanisms of action.

HKI-272 (Neratinib): Neratinib is an intracellular kinase inhibitor that irreversibly binds to the kinase domains of EGFR, HER2, and HER4.[2][4] This binding prevents the autophosphorylation and activation of these receptors, leading to the inhibition of downstream signaling pathways critical for cell proliferation and survival, namely the MAPK and PI3K/Akt pathways.[1][4] In vitro studies have demonstrated that neratinib reduces EGFR and HER2 autophosphorylation and exhibits antitumor activity in cancer cell lines expressing these receptors.[4]

Capecitabine: Capecitabine is a prodrug that is converted to its active form, 5-fluorouracil (5-FU), through a series of enzymatic steps.[1] This conversion occurs preferentially in tumor tissue due to higher levels of the enzyme thymidine phosphorylase.[1] 5-FU then exerts its cytotoxic effects by inhibiting thymidylate synthase, a crucial enzyme in the DNA synthesis pathway, leading to the disruption of DNA replication and repair in rapidly dividing cancer cells.[1]

The combination of neratinib's targeted inhibition of HER2-driven proliferation and capecitabine's cytotoxic effects on DNA synthesis provides a dual-pronged attack on HER2-positive cancer cells.

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by HKI-272 and the mechanism of action of capecitabine.

Caption: HKI-272 (Neratinib) Signaling Pathway Inhibition.

Caption: Capecitabine Metabolic Activation and Mechanism of Action.

Quantitative Data Summary

The following tables summarize key quantitative data from the pivotal Phase III NALA clinical trial, which compared neratinib in combination with capecitabine to lapatinib plus capecitabine in patients with HER2-positive metastatic breast cancer who had received two or more prior anti-HER2-based regimens.

Table 1: Dosing Regimens in the NALA Trial

| Treatment Arm | Drug | Dose | Schedule |

| Neratinib + Capecitabine | Neratinib | 240 mg orally once daily | Days 1-21 of a 21-day cycle |

| Capecitabine | 750 mg/m² orally twice daily | Days 1-14 of a 21-day cycle | |

| Lapatinib + Capecitabine | Lapatinib | 1,250 mg orally once daily | Days 1-21 of a 21-day cycle |

| Capecitabine | 1,000 mg/m² orally twice daily | Days 1-14 of a 21-day cycle |

Table 2: Efficacy Outcomes in the NALA Trial

| Outcome | Neratinib + Capecitabine (n=307) | Lapatinib + Capecitabine (n=314) | Hazard Ratio (95% CI) | p-value |

| Progression-Free Survival (PFS) | 0.76 (0.63-0.93) | 0.0059 | ||

| Median PFS | 5.6 months | 5.5 months | ||

| 12-month PFS Rate | 29% | 15% | ||

| 24-month PFS Rate | 12% | 3% | ||

| Overall Survival (OS) | 0.88 (0.72-1.07) | 0.2086 | ||

| Median OS | 21 months | 18.7 months | ||

| Objective Response Rate (ORR) | 32.8% | 26.7% | ||

| Median Duration of Response | 8.5 months | 5.6 months |

Table 3: Common Adverse Events (Any Grade) in the NALA Trial

| Adverse Event | Neratinib + Capecitabine | Lapatinib + Capecitabine |

| Diarrhea | 83% | 66% |

| Nausea | 53% | 42% |

| Vomiting | 46% | 31% |

| Fatigue/Asthenia | 45% | 40% |

| Decreased Appetite | 35% | 22% |

| Constipation | 31% | 13% |

Source:[4]

Experimental Protocols

The following are representative protocols for preclinical evaluation of the neratinib and capecitabine combination.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of neratinib and capecitabine, both individually and in combination, on HER2-positive breast cancer cell lines.

Materials:

-

HER2-positive breast cancer cells (e.g., SK-BR-3, BT-474)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

Neratinib (HKI-272)

-

Capecitabine

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.[1]

-

Drug Preparation:

-

Prepare a 10 mM stock solution of neratinib in DMSO.

-

Prepare a 100 mM stock solution of capecitabine in sterile water or PBS.

-

Perform serial dilutions of each drug and the combination in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.1%.[1]

-

-

Drug Treatment: Remove the overnight culture medium and add 100 µL of the drug-containing medium to each well. Include vehicle-only (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[1]

-

MTT Assay:

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

-

Incubate for 4 hours at room temperature in the dark.

-

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ values for each drug and the combination. Combination index (CI) values can be calculated using appropriate software (e.g., CompuSyn) to determine if the interaction is synergistic, additive, or antagonistic.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of the neratinib and capecitabine combination in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

HER2-positive breast cancer cells (e.g., BT-474)

-

Matrigel

-

Neratinib

-

Capecitabine

-

Appropriate vehicle for drug administration

-

Calipers

-

Animal balance

Procedure:

-

Tumor Cell Implantation:

-

Subcutaneously inject 5-10 x 10⁶ HER2-positive breast cancer cells suspended in a 1:1 mixture of PBS and Matrigel into the flank of each mouse.

-

Monitor tumor growth regularly.

-

-

Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, neratinib alone, capecitabine alone, neratinib + capecitabine).

-

Drug Administration:

-

Administer drugs according to the desired dosing schedule. For example, neratinib can be administered orally once daily, and capecitabine can be administered orally on a cyclical schedule (e.g., 5 days on, 2 days off).

-

Dosages should be based on previous studies or dose-finding experiments.

-

-

Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

-

Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.

-

Endpoint: Continue treatment for a predetermined period or until tumors in the control group reach a specified size. Euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

-

Data Analysis: Compare tumor growth inhibition between the different treatment groups. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed differences.

Experimental Workflow and Logic Diagrams

Caption: Preclinical Experimental Workflow for Combination Therapy.

Conclusion

The combination of HKI-272 (neratinib) and capecitabine represents a significant therapeutic strategy for HER2-positive breast cancer. A thorough understanding of their individual and combined mechanisms of action, supported by robust preclinical and clinical data, is essential for its successful application and further development. The protocols and data presented in these application notes provide a framework for researchers to explore the full potential of this combination therapy.

References

- 1. benchchem.com [benchchem.com]

- 2. targetedonc.com [targetedonc.com]

- 3. The Clinical Efficacy and Safety of Neratinib in Combination with Capecitabine for the Treatment of Adult Patients with Advanced or Metastatic HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neratinib Combined With Capecitabine in Previously Treated Advanced HER2-Positive Breast Cancer - The ASCO Post [ascopost.com]

- 5. dovepress.com [dovepress.com]

Application Notes and Protocols: Western Blot Analysis of Phospho-HER2 Following HKI-272 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Human Epidermal Growth Factor Receptor 2 (HER2), also known as ErbB2, is a receptor tyrosine kinase that plays a critical role in the pathogenesis of several cancers, most notably in a subset of breast cancers where its gene is amplified and the protein is overexpressed.[1] Overexpression of HER2 leads to constitutive activation of downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, promoting cell proliferation, survival, and differentiation.[2][3]

HKI-272 (Neratinib) is a potent, irreversible small molecule inhibitor of the HER2 and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.[1][2] It covalently binds to a cysteine residue in the ATP-binding pocket of these receptors, leading to the inhibition of receptor autophosphorylation and subsequent blockade of downstream signaling events.[1][2] This ultimately results in the arrest of the cell cycle at the G1-S phase transition and a decrease in cell proliferation.[1]

Western blotting is a fundamental technique to assess the efficacy of tyrosine kinase inhibitors like HKI-272. By measuring the phosphorylation status of HER2 (p-HER2), researchers can directly observe the on-target effect of the drug. A reduction in the ratio of phosphorylated HER2 to total HER2 is a key indicator of the inhibitor's activity.[4] These application notes provide a detailed protocol for the detection and quantification of p-HER2 in cancer cell lines after treatment with HKI-272.

Data Presentation

The following table summarizes representative quantitative data demonstrating the effect of HKI-272 on HER2 phosphorylation in a HER2-overexpressing cell line.

| Treatment Group | HKI-272 Concentration (nM) | Treatment Duration (hours) | p-HER2/Total HER2 Ratio (Normalized to Vehicle) |

| Vehicle Control (DMSO) | 0 | 24 | 1.00 |

| HKI-272 | 10 | 24 | 0.65 |

| HKI-272 | 50 | 24 | 0.25 |

| HKI-272 | 100 | 24 | 0.05 |

Signaling Pathway and Mechanism of Action

Caption: Mechanism of HKI-272 action on the HER2 signaling pathway.

Experimental Protocols

Cell Culture and HKI-272 Treatment

This protocol is optimized for HER2-overexpressing breast cancer cell lines such as SK-BR-3 or BT-474.

Materials:

-

HER2-overexpressing cancer cell lines (e.g., SK-BR-3, BT-474)

-

Complete growth medium (e.g., McCoy's 5A for SK-BR-3, RPMI-1640 for BT-474) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

HKI-272 (Neratinib)

-

Dimethyl sulfoxide (DMSO)

-

6-well cell culture plates

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

-

Prepare a stock solution of HKI-272 in DMSO. Further dilute the stock solution in a complete growth medium to achieve the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM). Prepare a vehicle control with the same final concentration of DMSO.

-

Remove the growth medium from the wells and replace it with the medium containing the different concentrations of HKI-272 or the vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 24 hours).

Protein Extraction (Cell Lysis)

Materials:

-

Ice-cold PBS

-

Ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors

-

Cell scraper

-

Microcentrifuge tubes

-

Microcentrifuge

Procedure:

-

After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.[4]

-

Aspirate the PBS and add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well.[4]

-

Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.[4]

-

Incubate the lysate on ice for 30 minutes, vortexing occasionally.[4]

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]

-

Transfer the supernatant (protein extract) to a new pre-chilled tube.[4]

-

Determine the protein concentration of each sample using a BCA protein assay kit.[4][5]

SDS-PAGE and Western Blotting

Caption: Experimental workflow for Western blot analysis of p-HER2.

Materials:

-

Laemmli sample buffer

-

SDS-polyacrylamide gels

-

Running buffer

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST). BSA is preferred over non-fat milk for detecting phosphoproteins to minimize background.[6]

-

Primary antibodies: anti-p-HER2 (e.g., Tyr1248 or Tyr1221/1222), anti-total HER2, and a loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Digital imaging system

Procedure:

-

Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[4]

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) into the wells of an SDS-polyacrylamide gel and run the gel according to the manufacturer's instructions.[4][7]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[4]

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[4][6]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-HER2 (diluted in 5% BSA/TBST as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.[4][8]

-

Washing: The following day, wash the membrane three times for 10 minutes each with TBST.[4][8]

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature with gentle agitation.[4][8]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.[4][8]

-

Detection: Prepare the ECL substrate and incubate the membrane for 1-5 minutes. Capture the chemiluminescent signal using a digital imaging system.[4][8]

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total HER2 and a housekeeping protein like β-actin or GAPDH.

-

Quantification: Quantify the band intensities using densitometry software. Calculate the ratio of p-HER2 to total HER2 for each sample to determine the effect of HKI-272 treatment.[4]

References

- 1. Antitumor activity of HKI-272, an orally active, irreversible inhibitor of the HER-2 tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HER2 therapy. Small molecule HER-2 tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. origene.com [origene.com]

- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 7. genscript.com [genscript.com]

- 8. benchchem.com [benchchem.com]

Application of HKI-272 in Studying Drug Resistance Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

HKI-272, also known as Neratinib, is a potent, irreversible, small-molecule tyrosine kinase inhibitor (TKI).[1] It targets the human epidermal growth factor receptor (HER) family, including EGFR (HER1), HER2, and HER4. By covalently binding to a cysteine residue in the ATP-binding pocket of these receptors, HKI-272 effectively blocks downstream signaling pathways, leading to the inhibition of cell proliferation and survival.[2] This unique mechanism of action makes HKI-272 a valuable tool for studying the mechanisms of drug resistance, particularly in cancers driven by HER2 aberrations. This application note provides detailed protocols and data for utilizing HKI-272 to investigate both intrinsic and acquired resistance mechanisms in cancer cell lines.

Mechanism of Action

HKI-272 is a pan-ErbB inhibitor that forms an irreversible covalent bond with the kinase domain of EGFR, HER2, and HER4. This action prevents ATP binding and subsequent receptor autophosphorylation, thereby blocking the activation of downstream signaling cascades crucial for tumor cell growth and survival, such as the PI3K/AKT/mTOR and MAPK pathways.[3] Its irreversible nature provides a sustained inhibition that is advantageous for overcoming certain forms of resistance observed with reversible TKIs.

Data Presentation

The efficacy of HKI-272 can be quantified by determining its half-maximal inhibitory concentration (IC50) in various cancer cell lines. A significant increase in the IC50 value in a resistant cell line compared to its sensitive parental counterpart is a clear indicator of acquired resistance. The following table summarizes representative IC50 values of HKI-272 in sensitive and resistant breast cancer cell lines, demonstrating the shift in sensitivity upon the acquisition of resistance mutations.

| Cell Line Model | Genotype | HKI-272 IC50 (nM) | Fold Resistance | Reference |

| MCF10A | HER2 L869R (Sensitive) | 23.9 | - | [4] |

| MCF10A | HER2 L869R/T798I (Resistant) | 154 | 6.4 | [4] |

| MCF10A | HER2 L755S (Sensitive) | - | - | [5][6] |

| MCF10A | HER2 L755S/T862A (Resistant) | >3.5-fold increase vs. L755S | >3.5 | [6] |

| 3T3/neu | HER2 Overexpressing (Sensitive) | 3 | - | [2][7] |

| A431 | EGFR Dependent (Sensitive) | 81 | - | [2][7] |

| BT474 | HER2 Overexpressing (Sensitive) | 2 | - | [7] |

| SK-Br-3 | HER2 Overexpressing (Sensitive) | 2 | - | [7] |

Mandatory Visualization

EGFR/HER2 Signaling Pathway and HKI-272 Inhibition

Caption: EGFR/HER2 signaling pathway and the point of irreversible inhibition by HKI-272.

Experimental Workflow for Studying HKI-272 Resistance

Caption: Workflow for generating and characterizing HKI-272 resistant cancer cell lines.

Mechanisms of Acquired Resistance to HKI-272

Caption: Key molecular mechanisms leading to acquired resistance to HKI-272.

Experimental Protocols